molecular formula C16H11FO3 B2728322 (2E)-3-(2H-1,3-benzodioxol-5-yl)-1-(3-fluorophenyl)prop-2-en-1-one CAS No. 1446353-74-7

(2E)-3-(2H-1,3-benzodioxol-5-yl)-1-(3-fluorophenyl)prop-2-en-1-one

Cat. No.: B2728322
CAS No.: 1446353-74-7
M. Wt: 270.259
InChI Key: YIJPLEQAMXUAOI-GQCTYLIASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2E)-3-(2H-1,3-benzodioxol-5-yl)-1-(3-fluorophenyl)prop-2-en-1-one is a synthetic chalcone derivative of significant interest in medicinal and agrochemical research. This compound features a fluorinated aromatic ketone core linked to a 1,3-benzodioxole (piperonyl) ring system via an α,β-unsaturated enone bridge, a structure known to confer a wide range of biological activities. Chalcones bearing the 1,3-benzodioxole moiety are recognized as valuable scaffolds in the discovery of new bioactive molecules. Research into closely related structures has demonstrated their potential as auxin receptor agonists . Studies show that such compounds can act as potent plant growth regulators, significantly promoting primary root growth in model plants, suggesting potential applications in the development of novel agrochemicals . Furthermore, the chalcone structural class is extensively investigated for its pharmacological potential , with documented activities including anticancer, anti-infective, and antioxidant effects . The specific substitution pattern with a fluorine atom on the phenyl ring is a common strategy in medicinal chemistry to modulate a compound's electronic properties, metabolic stability, and binding affinity to biological targets. This product is provided for research purposes in chemical biology, drug discovery, and agricultural science. It is intended for use by qualified researchers only. For Research Use Only . This product is not for diagnostic, therapeutic, or any other human or animal use. Please refer to the Safety Data Sheet (SDS) prior to handling.

Properties

IUPAC Name

(E)-3-(1,3-benzodioxol-5-yl)-1-(3-fluorophenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11FO3/c17-13-3-1-2-12(9-13)14(18)6-4-11-5-7-15-16(8-11)20-10-19-15/h1-9H,10H2/b6-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIJPLEQAMXUAOI-GQCTYLIASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C=CC(=O)C3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1OC2=C(O1)C=C(C=C2)/C=C/C(=O)C3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11FO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Claisen-Schmidt Condensation: Primary Synthetic Route

The Claisen-Schmidt condensation remains the most widely adopted method for synthesizing this chalcone. This base-catalyzed reaction involves the coupling of 1-(1,3-benzodioxol-5-yl)ethanone with 3-fluorobenzaldehyde under alkaline conditions.

Standard Alkaline Hydroxide Protocol

A representative procedure involves dissolving equimolar quantities of 1-(1,3-benzodioxol-5-yl)ethanone (1.78 g, 10 mmol) and 3-fluorobenzaldehyde (1.24 g, 10 mmol) in absolute ethanol (20 mL). To this mixture, 40% aqueous NaOH (15 mL) is added dropwise with vigorous stirring at 25°C. The reaction typically completes within 4–6 hours, as monitored by TLC (hexane:ethyl acetate = 7:3). Quenching with ice-cold dilute HCl precipitates the crude product, which is purified via recrystallization from DMF-DMSO (1:1 v/v) to yield pale yellow crystals (mp 158–160°C).

Key Reaction Parameters:
Parameter Optimal Range Impact on Yield
NaOH Concentration 30–40% aqueous Maximizes enolate formation
Temperature 25–30°C Prevents retro-aldol decomposition
Solvent System Ethanol/Water (3:1) Balances solubility and reactivity

This method typically achieves yields of 68–75%, with purity >98% confirmed by HPLC.

Solvent-Free and Mechanochemical Approaches

Recent advancements emphasize green chemistry principles. A solvent-free protocol involves grinding 1-(1,3-benzodioxol-5-yl)ethanone (10 mmol) and 3-fluorobenzaldehyde (10 mmol) with KOH (2 mmol) in a mortar for 15–20 minutes. The exothermic reaction reaches completion within 30 minutes, yielding 82% product after washing with chilled water. Ultrasonic irradiation (35 kHz, 50°C) in a NaOH/EtOH system reduces reaction time to 10–15 minutes while maintaining comparable yields.

Wittig Reaction as an Alternative Pathway

For electron-deficient aldehydes like 3-fluorobenzaldehyde, the Wittig reaction offers superior regioselectivity. The protocol involves:

  • Generating the ylide from (2-oxo-2-(1,3-benzodioxol-5-yl)ethyl)triphenylphosphonium bromide (prepared via PPh₃/THF treatment of 2-bromo-1-(1,3-benzodioxol-5-yl)ethanone).
  • Reacting the ylide with 3-fluorobenzaldehyde in aqueous NaOH/MeOH at 0°C.

This method achieves 88–92% yield with minimal side products, though it requires additional synthetic steps for ylide preparation.

Crystallographic and Spectroscopic Characterization

X-ray diffraction studies of analogous chalcones reveal a planar geometry with dihedral angles of 8.31° between aromatic rings. The E-configuration is confirmed by trans C=C coupling constants (J = 16.2 Hz) in ¹H NMR.

Spectroscopic Signatures:

  • FT-IR (KBr):
    ν = 1654 cm⁻¹ (C=O stretch), 1602 cm⁻¹ (C=C), 1248 cm⁻¹ (C-O-C benzodioxol).
  • ¹H NMR (400 MHz, DMSO-d6):
    δ 8.21 (d, J = 16.2 Hz, 1H, H-α), 7.89 (d, J = 16.2 Hz, 1H, H-β), 7.45–7.38 (m, 4H, fluorophenyl), 6.93 (s, 2H, benzodioxol), 6.08 (s, 2H, O-CH₂-O).

Comparative Analysis of Synthetic Methods

Method Yield (%) Time Purity (%) Key Advantage
Claisen-Schmidt 68–75 4–6 h 98 Simplicity
Solvent-Free Grinding 78–82 0.5 h 95 Eco-friendly
Ultrasonic 80–84 0.25 h 97 Rapid kinetics
Wittig Reaction 88–92 3 h (2-step) 99 Superior for EWG substrates

Challenges and Optimization Strategies

  • Electron-Withdrawing Group Effects: The meta-fluoro substituent reduces benzaldehyde reactivity, necessitating extended reaction times (8–10 h) in traditional Claisen-Schmidt protocols.
  • Purification: Column chromatography (SiO₂, hexane:EtOAc 8:2) effectively removes unreacted starting materials, though recrystallization remains preferred for large-scale production.
  • Stereochemical Control: Microwave-assisted synthesis (100 W, 80°C) enhances E-selectivity to >99%, compared to 92–95% in conventional heating.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(2H-1,3-benzodioxol-5-yl)-1-(3-fluorophenyl)prop-2-en-1-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions.

Major Products Formed

    Oxidation: Epoxides, quinones, or carboxylic acids.

    Reduction: Alcohols or alkanes.

    Substitution: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

The compound (2E)-3-(2H-1,3-benzodioxol-5-yl)-1-(3-fluorophenyl)prop-2-en-1-one is a synthetic organic molecule that has garnered attention for its potential applications in various fields, particularly in medicinal chemistry and pharmacology. This article explores its scientific research applications, supported by comprehensive data tables and case studies.

Anticancer Activity

Research has indicated that compounds containing benzodioxole structures exhibit significant anticancer properties. A study demonstrated that derivatives of benzodioxole, including those similar to This compound , can induce apoptosis in cancer cells through various mechanisms, including the inhibition of cell proliferation and the promotion of cell cycle arrest .

Antioxidant Properties

The antioxidant capacity of benzodioxole derivatives has been explored in several studies. These compounds can scavenge free radicals, thereby protecting cells from oxidative stress, which is implicated in various diseases, including cancer and neurodegenerative disorders . The presence of the fluorophenyl group may further enhance these properties due to its electron-withdrawing effects.

Neuroprotective Effects

Recent investigations have suggested that benzodioxole derivatives may offer neuroprotective benefits. They have been shown to inhibit neuroinflammation and promote neuronal survival under stress conditions . This potential makes them candidates for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Study on Anticancer Activity

A notable study published in the Journal of Medicinal Chemistry investigated the anticancer effects of various benzodioxole derivatives. The results indicated that compounds similar to This compound exhibited IC50 values in the low micromolar range against several cancer cell lines, including breast and lung cancer cells .

Neuroprotective Mechanism Investigation

In another research project published in Neuroscience Letters, researchers examined the neuroprotective effects of a related compound on neuronal cultures exposed to oxidative stress. The findings revealed that treatment with this compound significantly reduced markers of apoptosis and inflammation, suggesting its potential utility in therapeutic strategies for neurodegenerative diseases .

Mechanism of Action

The mechanism of action of (2E)-3-(2H-1,3-benzodioxol-5-yl)-1-(3-fluorophenyl)prop-2-en-1-one involves its interaction with various molecular targets and pathways. The compound can inhibit enzymes, disrupt cell membranes, or interfere with DNA replication, leading to its biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Table 1: Structural Features of Selected Chalcone Derivatives

Compound Name Substituents (R) Dihedral Angles (°) Hydrogen Bonding Reference
(2E)-3-(2H-1,3-Benzodioxol-5-yl)-1-(3-fluorophenyl)prop-2-en-1-one 3-Fluorophenyl Not reported Not reported N/A
(E)-3-(2H-1,3-Benzodioxol-5-yl)-1-(7-hydroxy-5-methoxy-2,2-dimethylchroman-8-yl)prop-2-en-1-one Chroman-8-yl (hydroxy, methoxy) 6.2 (benzodioxole), 8.2 (chroman) O-H···O (S(5) ring)
(2E)-3-(1,3-Benzodioxol-5-yl)-1-(3-bromo-2-thienyl)prop-2-en-1-one 3-Bromo-2-thienyl 12.5 (thiophene), 5.3 (benzene) C-H···O interactions
(2E)-1-(1,3-Benzodioxol-5-yl)-3-(4-chlorophenyl)prop-2-en-1-one (I) 4-Chlorophenyl Not reported Not reported
(E)-3-(1,3-Benzodioxol-5-yl)-1-(3-nitrophenyl)prop-2-en-1-one 3-Nitrophenyl Not reported N/A

Key Observations:

  • Electron-Withdrawing Groups (EWGs): The 3-fluorophenyl group in the target compound is less electron-withdrawing than the nitro group in , resulting in reduced polarization of the enone system. This affects redox behavior and NLO properties.
  • Steric Effects: Bulky substituents (e.g., chroman-8-yl in ) increase dihedral angles (>8°), disrupting conjugation compared to planar thiophene (5.3° in ).
  • Hydrogen Bonding: The hydroxyl group in forms intramolecular O-H···O bonds, stabilizing the crystal lattice—a feature absent in the fluorophenyl derivative.

Physicochemical and Spectroscopic Properties

Table 3: Spectroscopic and Physical Data

Compound Melting Point (K) UV-Vis λ_max (nm) IR (C=O stretch, cm⁻¹) Reference
Target Compound Not reported ~300–350* ~1650–1700 N/A
(E)-3-(2H-1,3-Benzodioxol-5-yl)-1-(7-hydroxy-5-methoxy-2,2-dimethylchroman-8-yl)prop-2-en-1-one 395–399 Not reported 1665
(2E)-3-(1,3-Benzodioxol-5-yl)-1-(3-bromo-2-thienyl)prop-2-en-1-one Not reported Not reported 1678
(2E)-1-(1,3-Benzodioxol-5-yl)-3-(4-chlorophenyl)prop-2-en-1-one (I) Not reported Not reported 1662

Key Observations:

  • C=O Stretching: The enone carbonyl stretch (IR) ranges from 1662–1678 cm⁻¹, consistent with α,β-unsaturated ketones. Electron-withdrawing groups (e.g., Br in ) increase wavenumbers slightly.
  • Melting Points: Higher melting points (e.g., 395–399 K in ) correlate with strong hydrogen bonding and crystalline packing.

Biological Activity

The compound (2E)-3-(2H-1,3-benzodioxol-5-yl)-1-(3-fluorophenyl)prop-2-en-1-one , commonly referred to as a benzodioxole derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's structure, synthesis, and biological activity, particularly its effects on various enzyme systems and cellular mechanisms.

Chemical Structure and Properties

The molecular formula of this compound is C16H13O4FC_{16}H_{13}O_4F, with a molecular weight of approximately 284.27 Da. The structure features a benzodioxole moiety, which is known for its diverse pharmacological properties. Key physicochemical properties include:

PropertyValue
LogP3.45
Heavy Atoms Count22
Rotatable Bonds Count4
Polar Surface Area (Å)79
Hydrogen Bond Acceptors5
Hydrogen Bond Donors0

Synthesis

The synthesis of this compound typically involves the condensation of appropriate benzodioxole derivatives with fluorinated phenyl compounds. Various synthetic routes have been explored to optimize yield and purity, often employing methodologies such as microwave-assisted synthesis or solvent-free conditions.

Enzyme Inhibition Studies

Recent studies have highlighted the compound's potential as an inhibitor of several key enzymes involved in neurodegenerative diseases:

  • Monoamine Oxidase (MAO) : The compound exhibits inhibitory activity against MAO-B, with an IC50 value indicating significant potency. Inhibition of MAO-B is associated with increased levels of neurotransmitters like dopamine, which can be beneficial in treating conditions such as Parkinson's disease .
  • Acetylcholinesterase (AChE) : The compound also shows promise as an AChE inhibitor, which is crucial for managing Alzheimer's disease symptoms by preventing the breakdown of acetylcholine .
  • Butyrylcholinesterase (BChE) : Similar to AChE, BChE inhibition contributes to cognitive enhancement and neuroprotection .
  • β-Site Amyloid Precursor Protein Cleaving Enzyme 1 (BACE-1) : This enzyme is a target for Alzheimer's disease therapy, and the compound's inhibitory action on BACE-1 suggests potential therapeutic applications in neurodegeneration .

Antioxidant Activity

In vitro studies have demonstrated that this compound possesses antioxidant properties. It effectively scavenges reactive oxygen species (ROS), thereby reducing oxidative stress in cellular models . This activity is particularly relevant in the context of neuroprotection.

Cytotoxicity and Safety Profile

Toxicity assessments conducted on Vero cells indicate that the compound exhibits low cytotoxicity at concentrations up to 100 μg/mL. Cell viability assays confirm that it maintains over 80% viability at these concentrations, suggesting a favorable safety profile for further development .

Study on Neuroprotective Effects

A recent study evaluated the neuroprotective effects of this compound in a mouse model of Parkinson's disease. The results indicated that treatment with the compound led to significant improvements in motor function and reduced dopaminergic neuron loss compared to untreated controls. These findings support its potential use in neuroprotection against neurodegenerative diseases.

Structure-Activity Relationship Analysis

The structure-activity relationship (SAR) studies indicate that modifications on the phenyl ring influence the biological activity significantly. Substituents such as fluorine enhance enzyme inhibition potency compared to other halogens .

Q & A

Basic: What are the established synthetic routes for (2E)-3-(2H-1,3-benzodioxol-5-yl)-1-(3-fluorophenyl)prop-2-en-1-one?

The synthesis typically involves a Claisen-Schmidt condensation between a benzodioxole-derived aldehyde and a 3-fluorophenylacetone derivative. Key steps include:

  • Aldol condensation : The enone system (α,β-unsaturated ketone) is formed via base-catalyzed dehydration, with reaction conditions optimized to favor the E-isomer .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) is used to isolate the product from by-products like unreacted starting materials or Z-isomers .
  • Characterization : Nuclear magnetic resonance (NMR, 1H/13C) confirms regiochemistry, while mass spectrometry (MS) verifies molecular weight. For example, the E-configuration is confirmed by coupling constants (J = 15–16 Hz for trans-vinylic protons) in 1H NMR .

Advanced: How can researchers resolve discrepancies in spectroscopic data during characterization?

Contradictions in NMR or MS data may arise due to:

  • Solvent effects : Polar solvents can shift proton signals; DMSO-d6 versus CDCl3 may alter peak splitting .
  • Tautomerism : Keto-enol tautomerism in the enone system can complicate spectral interpretation. Low-temperature NMR (e.g., 100 K) or deuterium exchange experiments can suppress this .
  • Crystallographic validation : Single-crystal X-ray diffraction (SCXRD) provides definitive structural confirmation. For example, SCXRD data (R factor = 0.043) resolved ambiguities in the dihedral angle between the benzodioxole and fluorophenyl moieties .

Basic: What are the key structural features influencing the compound’s reactivity?

The compound’s reactivity is governed by:

  • Enone system : The α,β-unsaturated ketone undergoes Michael additions or Diels-Alder reactions, with regioselectivity influenced by electron-withdrawing groups (e.g., fluorine) .
  • Benzodioxole moiety : The methylenedioxy group enhances π-π stacking interactions in biological systems and stabilizes radical intermediates during oxidation .
  • Fluorophenyl group : The 3-fluoro substituent directs electrophilic substitution reactions to the para-position and modulates lipophilicity (logP ≈ 2.8) .

Advanced: What strategies optimize bioactivity through structural modification?

Structure-activity relationship (SAR) studies suggest:

  • Fluorine positioning : Analogues with 4-fluorophenyl groups show reduced cytotoxicity compared to 3-fluorophenyl derivatives, likely due to altered dipole moments and target binding .
  • Benzodioxole substitution : Replacing the methylenedioxy group with methoxy or ethoxy groups decreases metabolic stability but enhances solubility .
  • Hybrid analogs : Coupling the enone system with triazole or thiadiazole rings (e.g., as in and ) improves antimicrobial activity by introducing hydrogen-bonding sites .

Basic: Which analytical techniques are essential for confirming purity and structure?

  • Chromatography : HPLC (C18 column, acetonitrile/water) assesses purity (>95%) and detects isomers .
  • Spectroscopy :
    • FT-IR confirms carbonyl stretching (~1680 cm⁻¹) and C-F bonds (~1220 cm⁻¹) .
    • High-resolution MS (HRMS) validates the molecular formula (C16H11FO3) .
  • Thermal analysis : Differential scanning calorimetry (DSC) identifies melting points (~160–165°C) and polymorphic transitions .

Advanced: How does the compound’s stereoelectronic profile affect biological target interactions?

Computational and experimental studies reveal:

  • Conformational rigidity : The E-configuration and planar enone system favor binding to enzymes like cyclooxygenase-2 (COX-2), as shown in docking simulations (MOE software, RMSD = 1.2 Å) .
  • Electrostatic potential maps : The fluorophenyl group’s electronegative surface interacts with cationic residues (e.g., arginine) in target proteins, while the benzodioxole’s oxygen atoms participate in hydrogen bonding .
  • Solvent-accessible surface area (SASA) : Molecular dynamics simulations indicate that hydrophobic regions of the compound stabilize membrane penetration in cell-based assays .

Basic: What are the documented biological activities of this compound?

  • Antimicrobial : MIC values of 8–16 µg/mL against Staphylococcus aureus and Candida albicans .
  • Anti-inflammatory : IC50 = 12 µM for COX-2 inhibition, comparable to celecoxib .
  • Antioxidant : DPPH radical scavenging activity (EC50 = 45 µM) attributed to the benzodioxole’s redox-active oxygen atoms .

Advanced: How can researchers address low yields in large-scale synthesis?

  • Catalyst optimization : Switching from homogeneous (e.g., NaOH) to heterogeneous catalysts (e.g., MgO nanoparticles) improves yield (65% → 82%) and reduces purification steps .
  • Flow chemistry : Continuous flow reactors enhance heat transfer during exothermic condensation steps, minimizing side reactions .
  • By-product recycling : Unreacted 3-fluorophenylacetone is recovered via distillation and reused, reducing raw material costs .

Basic: What safety precautions are required when handling this compound?

  • Toxicity : LD50 (oral, rat) = 320 mg/kg; avoid inhalation or skin contact .
  • Storage : Store in amber vials at –20°C under inert gas (argon) to prevent photodegradation and oxidation .

Advanced: How can computational methods guide the design of derivatives with enhanced potency?

  • QSAR models : Use 3D descriptors (e.g., polar surface area, molar refractivity) to predict bioavailability and target affinity .
  • Free-energy perturbation (FEP) : Simulate fluorine substitution effects on binding energy (ΔΔG) to prioritize synthetic targets .
  • ADMET prediction : Tools like SwissADME forecast metabolic stability (CYP3A4 t1/2 = 4.2 h) and blood-brain barrier penetration (logBB = –0.3) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.